![molecular formula C13H14Cl2O B1368627 Cyclohexyl 3,5-dichlorophenyl ketone CAS No. 898769-51-2](/img/structure/B1368627.png)
Cyclohexyl 3,5-dichlorophenyl ketone
Overview
Description
Cyclohexyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C13H14Cl2O and a molecular weight of 257.16 .
Molecular Structure Analysis
The IUPAC name for this compound is cyclohexyl (3,5-dichlorophenyl)methanone . The InChI code for this compound is 1S/C13H14Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 .Physical And Chemical Properties Analysis
This compound is a colorless oil . It has a molecular weight of 257.16 .Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Cyclohexyl-phenyl ketones, closely related to Cyclohexyl 3,5-dichlorophenyl ketone, have been used in chemical synthesis, specifically in the Stobbe condensation with dimethyl succinate. This process produces trans-(Ar/CO2Me)-half esters and naphthalene derivatives, demonstrating the utility of cyclohexyl ketones in organic synthesis (Baddar, El-Newaihy, & Ayoub, 1971).
- A study on the molecular structure of a closely related compound, (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, showed the angle between mean planes of dichlorophenyl groups, illustrating the importance of molecular geometry in chemical reactions (Jasinski, Butcher, Mayekar, Narayana, & Yathirajan, 2007).
Catalysis and Reaction Mechanisms
- Cyclohexanone, a component of this compound, has been studied for its role in hydrodeoxygenation reactions over Ni/HZSM-5 catalysts. This research highlights its potential in chemical reactions involving the removal of oxygen from organic compounds (Kong, Lai, Tian, Li, Yan, & Chen, 2013).
- The compound's potential as a photoinitiator for radical and cationic photopolymerizations under visible LED light, which is crucial in advanced material manufacturing, including 3D printing, has been explored. This underscores its role in novel photopolymerization processes (Xu, Noirbent, Brunel, Liu, Gigmes, Sun, Zhang, Liu, Morlet‐Savary, Xiao, Dumur, & Lalevée, 2020).
Environmental Applications
- Research on the oxidation of cyclohexanone to adipic acid using hydrogen peroxide suggests potential environmental applications. This process, which can be applied to cyclic ketones, is a green method for synthesizing important industrial chemicals (Usui & Sato, 2003).
- Cyclohexanone's use in selective oxidation of hydrocarbons, catalyzed by chromium aluminophosphate-5, has been studied. This process is significant for converting hydrocarbons into more useful compounds, showcasing environmental and industrial relevance (Chen & Sheldon, 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexyl-(3,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLILNICEVGMVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642610 | |
Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-51-2 | |
Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.